
4-Benzyl-2,6-dichlorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyl-2,6-dichlorophenol is an organic compound with the molecular formula C₁₃H₁₀Cl₂O It is a derivative of phenol, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by chlorine atoms, and a benzyl group is attached at position 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Benzyl-2,6-dichlorophenol can be synthesized through the chlorination of 4-benzylphenol. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of sulfuryl chloride (SO₂Cl₂) in the presence of a secondary amine has also been reported to produce high yields of 2,6-dichlorophenol derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Benzyl-2,6-dichlorophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Benzyl-2,6-dichlorophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as an antiseptic or disinfectant.
Industry: It is used in the production of specialty chemicals and as a precursor for other industrial compounds
Wirkmechanismus
The mechanism of action of 4-Benzyl-2,6-dichlorophenol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and cell lysis. The compound’s phenolic structure allows it to denature proteins and disrupt enzymatic functions, contributing to its antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
2,6-Dichlorophenol: Similar structure but lacks the benzyl group.
4-Benzylphenol: Similar structure but lacks the chlorine atoms at positions 2 and 6.
2,4-Dichlorophenol: Chlorine atoms at different positions.
Uniqueness: 4-Benzyl-2,6-dichlorophenol is unique due to the presence of both the benzyl group and the chlorine atoms, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
38932-58-0 |
|---|---|
Molekularformel |
C13H10Cl2O |
Molekulargewicht |
253.12 g/mol |
IUPAC-Name |
4-benzyl-2,6-dichlorophenol |
InChI |
InChI=1S/C13H10Cl2O/c14-11-7-10(8-12(15)13(11)16)6-9-4-2-1-3-5-9/h1-5,7-8,16H,6H2 |
InChI-Schlüssel |
NLZPGZAUQYVFHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C(=C2)Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


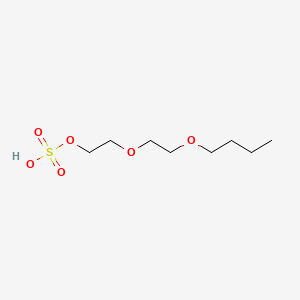
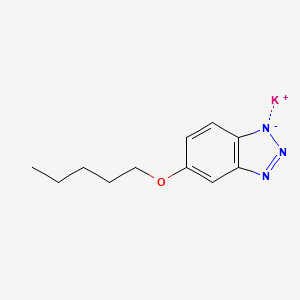
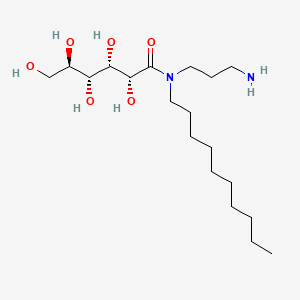

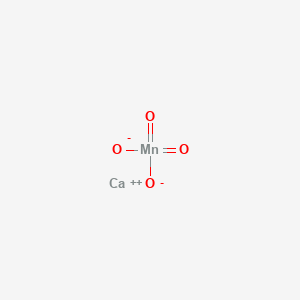
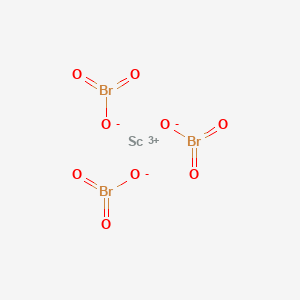
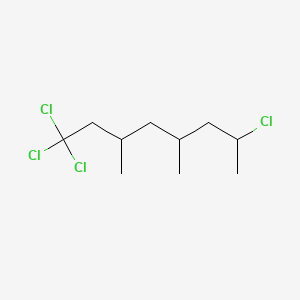

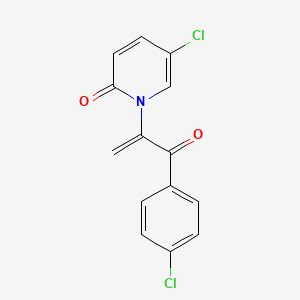
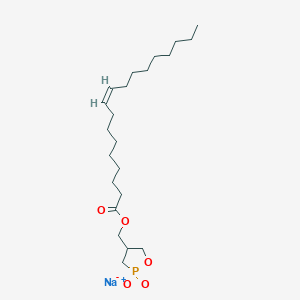
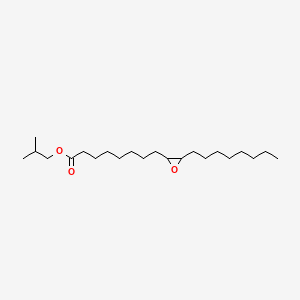
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-1-ethylpiperidin-1-ium bromide](/img/structure/B15175763.png)


